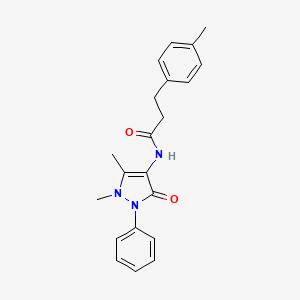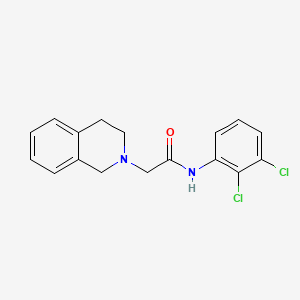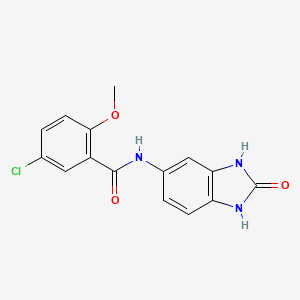![molecular formula C22H26ClN3O3 B4435399 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4435399.png)
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide
Descripción general
Descripción
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition has been shown to have therapeutic benefits in various B-cell malignancies.
Mecanismo De Acción
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide binds to the active site of BTK and inhibits its kinase activity. This results in the inhibition of downstream signaling pathways that are important for the survival and proliferation of B-cells. Inhibition of BTK also leads to decreased production of pro-inflammatory cytokines, which can contribute to the development and progression of certain B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, and to inhibit the growth and proliferation of these cells. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines in the tumor microenvironment, which can contribute to the anti-tumor effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide is its high selectivity for BTK, which minimizes off-target effects. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide is its poor solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide. One possibility is to explore the use of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide in combination with other anti-cancer drugs, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is to investigate the use of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Finally, the development of more soluble analogs of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide could improve its pharmacokinetic properties and facilitate its clinical development.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has been extensively studied in preclinical models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-21(27)26-13-11-25(12-14-26)20-10-7-17(15-19(20)23)24-22(28)16-5-8-18(9-6-16)29-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMATPRBLJBHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4435344.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4435360.png)
![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4435416.png)


